

An In-depth Technical Guide to the PTAD-PEG4-Amine Crosslinker

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Compound of Interest

Compound Name: PTAD-PEG4-amine

Cat. No.: B12415610

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties and applications of the **PTAD-PEG4-amine** crosslinker, a valuable tool in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).

Core Properties of PTAD-PEG4-Amine

PTAD-PEG4-amine is a heterobifunctional crosslinker featuring a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) moiety and a primary amine, connected by a 4-unit polyethylene glycol (PEG) spacer. This unique architecture allows for a two-step conjugation strategy, making it a versatile reagent in the construction of complex biomolecules.

The PTAD group exhibits a highly selective "click-like" reaction with the phenolic side chain of tyrosine residues on proteins and peptides. This reaction is chemoselective, proceeding efficiently in aqueous buffers over a broad pH range without the need for a metal catalyst.^[1] The primary amine provides a reactive handle for the conjugation of a wide range of molecules, including cytotoxic drugs, imaging agents, or other biomolecules, typically through amide bond formation with activated carboxylic acids (e.g., NHS esters).

The integrated PEG4 spacer enhances the solubility and flexibility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of ADCs.^{[2][3]} The linkage formed between the PTAD group and tyrosine is notably stable under various

conditions, including exposure to human blood plasma and extremes of pH and temperature, offering an advantage over less stable linkages like those formed with maleimides.^{[1][4]}

Physicochemical and Reactive Properties

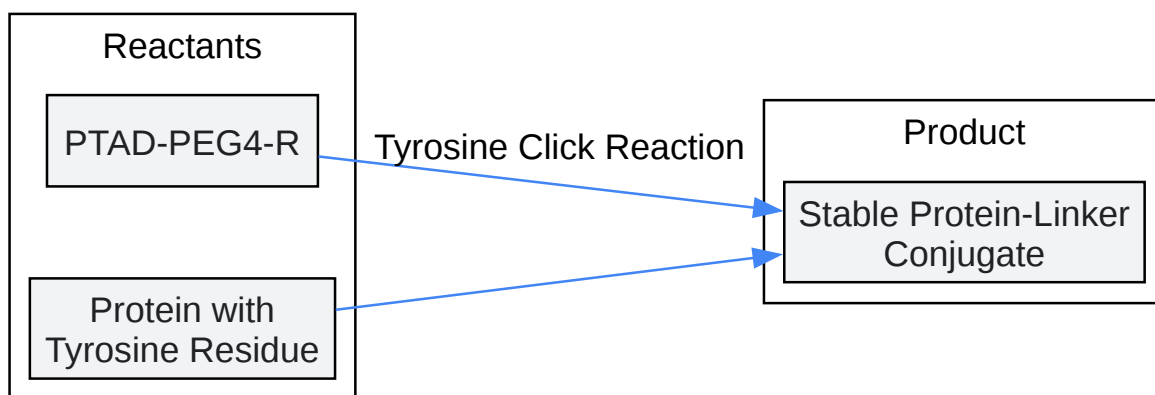
Property	Value	Source
Molecular Formula	C22H35N5O9	
Molecular Weight	513.54 g/mol	
Physical Form	Oil	
Solubility	Soluble in MeOH, DMF, and DMSO	
Purity	>95%	
Storage Conditions	Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year	
PTAD Moiety Reactivity	Selective for tyrosine residues	
Amine Moiety Reactivity	Reacts with activated esters (e.g., NHS esters), carboxylic acids (with activators), etc.	

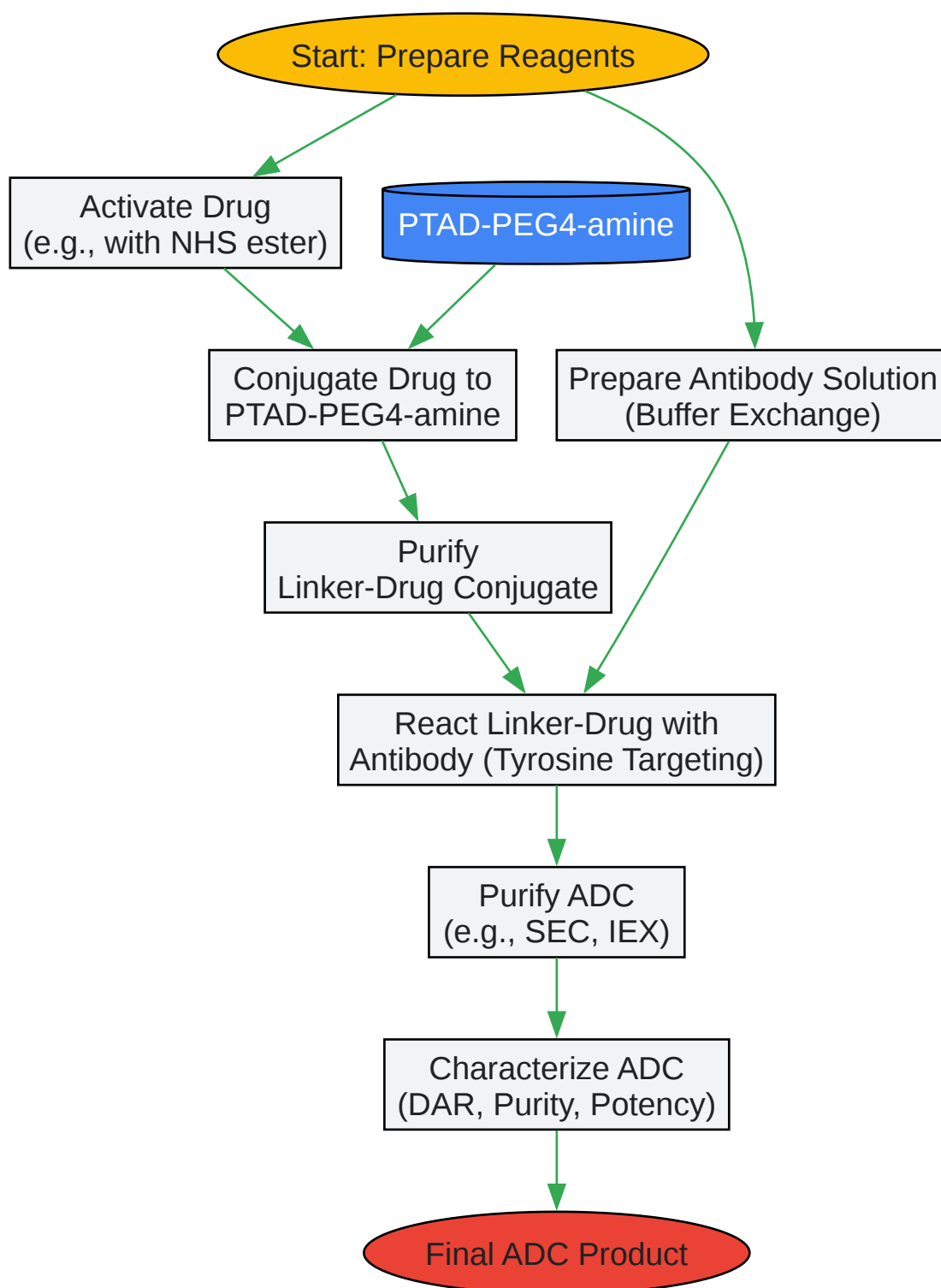
Reaction Mechanism and Experimental Workflow

The use of **PTAD-PEG4-amine** in ADC development follows a logical workflow. First, the payload (drug) is conjugated to the amine terminus of the crosslinker. Subsequently, the PTAD-linker-payload construct is reacted with the antibody, targeting its surface-exposed tyrosine residues.

Reaction of PTAD with Tyrosine

The reaction between the PTAD group and a tyrosine residue is an ene-type reaction. The electrophilic PTAD reacts with the electron-rich phenolic ring of tyrosine, resulting in a stable covalent bond.





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